molecular formula C8H7BrCl2O2 B14080278 1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene CAS No. 201748-38-1

1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene

Cat. No.: B14080278
CAS No.: 201748-38-1
M. Wt: 285.95 g/mol
InChI Key: SHHCJSXRFAGUQH-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene (C₈H₆BrCl₂O₂) is a halogenated benzene derivative featuring a bromo group at position 1, dichloro substituents at positions 4 and 5, and a methoxymethoxy (OCH₂OCH₃) group at position 2. This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura borylation) due to its electron-withdrawing halogens and directing substituents . The methoxymethoxy group serves as a sterically demanding yet electron-donating moiety, influencing regioselectivity in subsequent reactions.

Properties

CAS No.

201748-38-1

Molecular Formula

C8H7BrCl2O2

Molecular Weight

285.95 g/mol

IUPAC Name

1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-3-7(11)6(10)2-5(8)9/h2-3H,4H2,1H3

InChI Key

SHHCJSXRFAGUQH-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene involves its interaction with molecular targets in chemical reactions. The bromine and chlorine atoms can participate in electrophilic aromatic substitution, while the methoxymethoxy group can influence the reactivity and stability of the compound. The specific pathways and targets depend on the context of its use in research and industry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene are critically influenced by its substituent arrangement. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene 1-Br, 4,5-Cl, 2-OCH₂OCH₃ 306.95 Cross-coupling precursor; steric hindrance from OCH₂OCH₃ directs reactivity
1-Bromo-3,5-dichloro-2-(methoxymethoxy)benzene 1-Br, 3,5-Cl, 2-OCH₂OCH₃ 306.95 Meta-dichloro arrangement reduces steric clash; similar reactivity to para isomer
1-Bromo-4-chloro-2,5-dimethoxybenzene 1-Br, 4-Cl, 2,5-OCH₃ 291.55 Planar methoxy groups enhance crystallinity; used in PCB metabolite synthesis
1-Bromo-4,5-difluoro-2-methoxybenzene 1-Br, 4,5-F, 2-OCH₃ 241.01 Fluorine's electronegativity increases electron withdrawal; smaller substituents improve solubility
1-Bromo-4,5-dichloro-2-methylbenzene 1-Br, 4,5-Cl, 2-CH₃ 264.35 Methyl group offers minimal steric hindrance; used in Miyaura borylation
1-Bromo-4,5-dichloro-2-fluorobenzene 1-Br, 4,5-Cl, 2-F 253.33 Fluorine's strong electron withdrawal enhances electrophilic substitution

Key Findings:

Substituent Electronic Effects: The methoxymethoxy group (OCH₂OCH₃) is a stronger electron donor than methoxy (OCH₃), activating the benzene ring toward electrophilic substitution at specific positions. However, adjacent dichloro groups (Cl) counterbalance this by withdrawing electron density, creating a polarized electronic environment . Fluorinated analogs (e.g., 1-bromo-4,5-difluoro-2-methoxybenzene) exhibit enhanced electrophilicity due to fluorine’s high electronegativity, favoring nucleophilic aromatic substitution over bromo- or chloro-substituted derivatives .

In contrast, the meta-dichloro isomer (1-bromo-3,5-dichloro-2-(methoxymethoxy)benzene) allows for more accessible reaction sites . Crystallographic studies of 1-bromo-4-chloro-2,5-dimethoxybenzene reveal that methoxy groups lie nearly coplanar with the benzene ring, enhancing crystal packing efficiency. The methoxymethoxy group’s bulkier structure may disrupt such packing, reducing crystallinity .

Reactivity in Cross-Coupling Reactions :

  • Bromo- and chloro-substituted derivatives are pivotal in Suzuki-Miyaura couplings. For instance, 1-bromo-4,5-dichloro-2-methylbenzene undergoes efficient borylation to form boronic esters, whereas the methoxymethoxy analog’s reactivity is modulated by its electron-donating group, requiring optimized conditions .
  • The title compound’s dichloro substituents may enable sequential functionalization, as seen in polychlorinated biphenyl (PCB) metabolite synthesis, where chlorine atoms are selectively replaced .

Safety and Handling :

  • Halogenated benzene derivatives generally exhibit hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335). The dichloro and bromo substituents in the target compound likely necessitate stringent handling protocols, similar to 1-bromo-3,5-dichloro-2-(methoxymethoxy)benzene . Fluorinated analogs, while similarly hazardous, may pose additional risks due to fluorine’s reactivity .

Biological Activity

1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene is an organic compound notable for its unique halogenated structure, which includes a bromine atom, two chlorine atoms, and a methoxymethoxy group. Its molecular formula is C₉H₈Cl₂BrO₂, with a molecular weight of approximately 277.11 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzene ring with specific substitutions that contribute to its reactivity. The presence of halogens (bromine and chlorine) often enhances the compound's biological activity by influencing interactions with biological targets such as enzymes and receptors.

Interaction with Biological Molecules

Preliminary studies indicate that 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene may interact with various biological molecules, potentially leading to significant biological effects. The halogenated structure suggests that it could exhibit antimicrobial, anticancer, or enzyme inhibition properties. However, comprehensive studies are still required to elucidate these interactions fully .

Case Studies and Findings

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. For instance, bromophenols derived from marine algae exhibit significant antibacterial activity against various strains of bacteria . While specific data on 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene is limited, its structural relatives suggest potential efficacy in this area.
  • Anticancer Potential : In vitro studies on structurally related compounds have demonstrated cytotoxic effects against human cancer cell lines. For example, derivatives from brown algae have been shown to inhibit tumor growth significantly . The structural similarities suggest that 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene could also possess anticancer properties.
  • Enzyme Inhibition : Compounds with similar halogen substitutions have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE). For instance, certain brominated coumarins have shown potent AChE inhibition . Given the presence of bromine in 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene, it may exhibit similar enzyme inhibitory effects.

Comparative Analysis

To better understand the potential biological activity of 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene, a comparison with structurally similar compounds can be insightful:

Compound NameCAS NumberSimilarity IndexNotable Activity
1-Bromo-3-chloro-2-methoxybenzene174913-10-10.89Antimicrobial activity reported
1-Bromo-3-chloro-5-methoxybenzene174913-12-30.88Cytotoxicity against cancer cell lines
2-Bromo-1-chloro-4-methoxybenzene2732-80-10.86Enzyme inhibition studies
1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzeneNot providedSimilar structurePotential vasorelaxant activity

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